molecular formula C17H20N2O4S B4188454 N-(2-furylmethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide

N-(2-furylmethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4188454
M. Wt: 348.4 g/mol
InChI Key: MHBLLQRIOOYUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, starting from basic piperidine or phenylsulfonyl derivatives. For instance, Khalid et al. (2014) describe a synthesis process for N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, beginning with ethyl piperidine-4-carboxylate and proceeding through a series of reactions to achieve the final derivatives. These compounds were synthesized by reacting piperidine-4-carbohydrazide with various alkyl/aryl sulfonyl chlorides, indicating a modular approach to synthesizing complex sulfonamide derivatives (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of such compounds typically features a piperidine core, substituted with phenylsulfonyl and other functional groups. The structure-activity relationship (SAR) studies, as discussed by researchers, often focus on modifying these groups to explore biological activities. For instance, Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides, highlighting the importance of the arene sulfonyl group for catalytic activity, which could be analogous to the phenylsulfonyl group's role in the target compound's activity (Wang, Cheng, Wu, Wei, & Sun, 2006).

Chemical Reactions and Properties

The chemical reactivity of such molecules often involves their functional groups, such as the sulfonyl and carboxamide groups, which can participate in various chemical transformations. For example, Hussain et al. (2017) studied the enzyme inhibitory activity of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, indicating that the sulfonyl and furylmethyl groups play significant roles in biological activity (Hussain et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their practical application and formulation. However, specific data on "N-(2-furylmethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide" were not directly found, suggesting a gap in the literature for this particular compound.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability, are determined by the functional groups present. Compounds with phenylsulfonyl and piperidine groups typically exhibit specific reactivity patterns, including potential enzymatic inhibition, as seen in the synthesis and evaluation of similar molecules for biological activities (Abbasi et al., 2013; Hussain et al., 2017).

properties

IUPAC Name

1-(benzenesulfonyl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c20-17(18-12-15-7-5-11-23-15)14-6-4-10-19(13-14)24(21,22)16-8-2-1-3-9-16/h1-3,5,7-9,11,14H,4,6,10,12-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBLLQRIOOYUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-furylmethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-furylmethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-furylmethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-furylmethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-furylmethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.